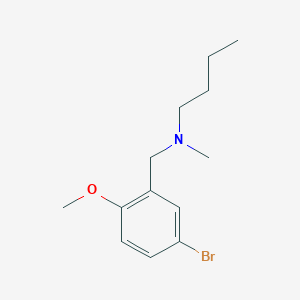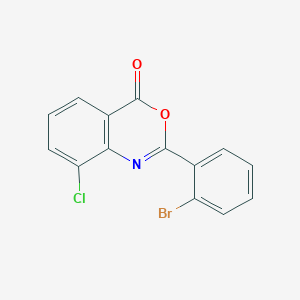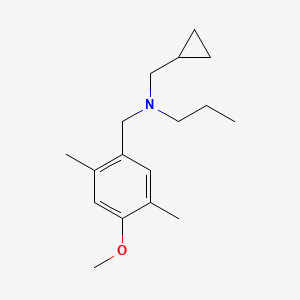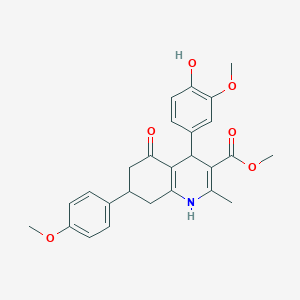
(5-bromo-2-methoxybenzyl)butyl(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-methoxybenzyl)butyl(methyl)amine, also known as BAM, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. BAM is a small molecule that can be synthesized through a simple and efficient method. In
Mechanism of Action
(5-bromo-2-methoxybenzyl)butyl(methyl)amine binds to TAAR1 and activates its signaling pathway, leading to the modulation of various downstream effects. Activation of TAAR1 by (5-bromo-2-methoxybenzyl)butyl(methyl)amine can lead to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can affect mood, behavior, and cognition. Additionally, (5-bromo-2-methoxybenzyl)butyl(methyl)amine has been shown to modulate immune function by regulating cytokine production.
Biochemical and Physiological Effects:
(5-bromo-2-methoxybenzyl)butyl(methyl)amine has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that (5-bromo-2-methoxybenzyl)butyl(methyl)amine can increase the release of dopamine, norepinephrine, and serotonin in neuronal cells. In vivo studies have shown that (5-bromo-2-methoxybenzyl)butyl(methyl)amine can modulate behavior and cognition in animal models. Additionally, (5-bromo-2-methoxybenzyl)butyl(methyl)amine has been shown to have anti-inflammatory effects by regulating cytokine production.
Advantages and Limitations for Lab Experiments
(5-bromo-2-methoxybenzyl)butyl(methyl)amine has several advantages for lab experiments, including its simple and efficient synthesis method, its selectivity and potency for TAAR1, and its potential as a pharmacological tool for studying various physiological processes. However, (5-bromo-2-methoxybenzyl)butyl(methyl)amine also has limitations, including its potential for off-target effects and its limited availability.
Future Directions
For the use of (5-bromo-2-methoxybenzyl)butyl(methyl)amine include the development of (5-bromo-2-methoxybenzyl)butyl(methyl)amine-based therapies for various diseases and the exploration of its potential off-target effects.
Synthesis Methods
(5-bromo-2-methoxybenzyl)butyl(methyl)amine can be synthesized through a one-pot reaction using readily available starting materials. The synthesis involves the reaction of 5-bromo-2-methoxybenzaldehyde and butyl(methyl)amine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism to form (5-bromo-2-methoxybenzyl)butyl(methyl)amine as a white solid with a yield of approximately 70%.
Scientific Research Applications
(5-bromo-2-methoxybenzyl)butyl(methyl)amine has been used in various scientific research studies due to its potential as a pharmacological tool. (5-bromo-2-methoxybenzyl)butyl(methyl)amine acts as a selective and potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various tissues throughout the body. TAAR1 has been implicated in the regulation of various physiological processes, including neurotransmitter release, metabolism, and immune function.
properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-4-5-8-15(2)10-11-9-12(14)6-7-13(11)16-3/h6-7,9H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNWVWXRMTZFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxybenzyl)butyl(methyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183963.png)
![butyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5183969.png)
![N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183973.png)
![ethyl 4-[3-(heptylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5183986.png)
![1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5184005.png)
![2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5184013.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)

![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)
![ethyl 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-ethyl-5-methyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B5184039.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5184040.png)

![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)